molecular formula C9H12BrCl2N3 B6191913 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride CAS No. 2648961-62-8

1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride

Cat. No.: B6191913
CAS No.: 2648961-62-8
M. Wt: 313
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Description

1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 1-position of the benzodiazole ring, along with a methanamine group at the 2-position. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride typically involves the following steps:

    Bromination: The starting material, 1-methyl-1H-1,3-benzodiazole, is brominated at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Aminomethylation: The brominated intermediate is then subjected to aminomethylation. This can be achieved by reacting the intermediate with formaldehyde and ammonium chloride or a primary amine under acidic conditions.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with different substituents at the 5-position.

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Dehalogenated benzodiazole derivatives.

Scientific Research Applications

1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive benzodiazoles.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Modulation: It may interact with receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.

    DNA Intercalation: The compound might intercalate into DNA, disrupting its structure and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-1,3-benzodiazole: Lacks the bromine and methanamine groups, making it less reactive.

    5-bromo-1H-1,3-benzodiazole: Lacks the methyl and methanamine groups, affecting its biological activity.

    1-(5-bromo-1H-1,3-benzodiazol-2-yl)methanol: Contains a hydroxyl group instead of a methanamine group, altering its chemical reactivity and biological properties.

Uniqueness

1-(5-bromo-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and potential biological activities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

2648961-62-8

Molecular Formula

C9H12BrCl2N3

Molecular Weight

313

Purity

95

Origin of Product

United States

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